molecular formula C16H10F3N3O4S B2657646 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-72-5

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2657646
CAS RN: 330189-72-5
M. Wt: 397.33
InChI Key: OBFPWZRULHDGKC-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as MNB-TF, is a chemical compound that has been used in scientific research for various purposes.

Scientific Research Applications

Anticancer and Antiproliferative Activity

One significant application of benzothiazole derivatives is in anticancer research. These compounds, including those with methoxy and nitro substituents, have been synthesized and evaluated for their antiproliferative activity against human cancer cells. For instance, a study presented the synthesis of benzimidazole/benzothiazole-2-carboxamides, which showed promising antiproliferative activity and were identified as potential leads for further optimization to develop more efficient antioxidants with antiproliferative activity (Cindrić et al., 2019). Another study designed and synthesized a biologically stable derivative of a benzothiazole derivative, which exhibited an excellent in vivo inhibitory effect on tumor growth (Yoshida et al., 2005).

Antimicrobial and Antiparasitic Activity

Benzothiazole derivatives have also been studied for their antimicrobial and antiparasitic properties. For example, derivatives were investigated for their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, showing that the antiprotozoal properties significantly depended on the chemical structure of the position 2 substitution-bearing group (Delmas et al., 2002). Another study found that nitazoxanide, a nitrothiazole-ring-containing compound, exhibits broad-spectrum activities against a range of helminths, protozoa, enteric bacteria, and viruses, indicating the versatility of benzothiazole derivatives in antimicrobial research (Hemphill et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have also been recognized for their corrosion inhibition capabilities. A study on N-Phenyl-benzamide derivatives, including those with nitro and methoxy substituents, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions, highlighting the potential of such compounds in industrial applications (Mishra et al., 2018).

properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O4S/c1-26-11-6-10(22(24)25)7-12-13(11)20-15(27-12)21-14(23)8-3-2-4-9(5-8)16(17,18)19/h2-7H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFPWZRULHDGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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